Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir
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Overview
Description
Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir is a chemical compound known for its role as an impurity in the synthesis of ritonavir, a widely used HIV protease inhibitor. This compound has a molecular formula of C28H36N4O4S and a molecular weight of 524.68 g/mol . It is characterized by the presence of a thiazole ring, an isopropyl group, and a carbamoyl moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir involves multiple steps, starting from the appropriate thiazole derivative. The synthetic route typically includes:
Formation of the thiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a thioamide and a haloketone.
Introduction of the isopropyl group: This step involves the alkylation of the thiazole ring with an isopropyl halide under basic conditions.
Carbamoylation: The final step involves the reaction of the intermediate with a carbamoyl chloride to introduce the carbamoyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and specific reaction conditions to enhance the efficiency of each step .
Chemical Reactions Analysis
Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the carbamoyl group or other reducible moieties.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols can replace the isopropyl group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir has several scientific research applications, including:
Chemistry: It is used as a reference standard in the analysis of ritonavir impurities and in the development of analytical methods for quality control.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research on this compound contributes to understanding the pharmacokinetics and pharmacodynamics of ritonavir and its impurities.
Mechanism of Action
The mechanism of action of Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir is primarily related to its role as an impurity in ritonavir synthesis. It does not have a direct therapeutic effect but can influence the overall activity and stability of ritonavir. The molecular targets and pathways involved include interactions with HIV protease and other enzymes that metabolize ritonavir .
Comparison with Similar Compounds
Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir is unique due to its specific structure and role as a ritonavir impurity. Similar compounds include:
Ritonavir: The parent compound, which is a potent HIV protease inhibitor.
Other ritonavir impurities: Such as N-deacylvaline ritonavir, which also arise during the synthesis of ritonavir and have similar structural features.
These compounds share structural similarities but differ in their specific functional groups and roles in the synthesis and activity of ritonavir.
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O4S/c1-19(2)26(29)27(34)31-22(13-20-9-5-3-6-10-20)15-25(33)24(14-21-11-7-4-8-12-21)32-28(35)36-17-23-16-30-18-37-23/h3-12,16,18-19,22,24-26,33H,13-15,17,29H2,1-2H3,(H,31,34)(H,32,35)/t22-,24-,25-,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZMZBZVLFGIEU-GKXKVECMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765875-58-9 |
Source
|
Record name | Des((2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl)ritonavir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0765875589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DES((2-ISOPROPYLTHIAZOL-4-YL)METHYL-METHYL-CARBAMOYL)RITONAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22XMS3IL5Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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